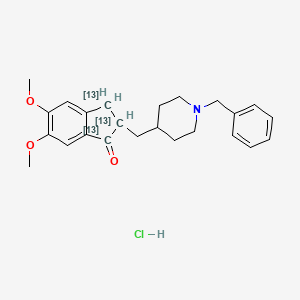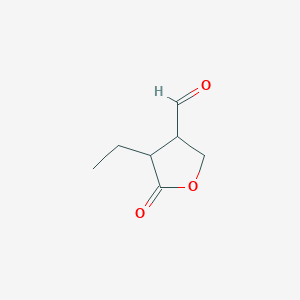
4-Ethyl-5-oxooxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-oxooxolane-3-carbaldehyde is an organic compound with the molecular formula C7H10O3 It is a member of the oxolane family, characterized by a five-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-oxooxolane-3-carbaldehyde typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired oxolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-oxooxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethyl-5-oxooxolane-3-carboxylic acid.
Reduction: 4-Ethyl-5-hydroxyoxolane-3-carbaldehyde.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
4-Ethyl-5-oxooxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-oxooxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring structure may also play a role in its biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-oxooxolane-2-carbaldehyde
- 4-Methyl-5-oxooxolane-3-carbaldehyde
- 5-Ethyl-4-oxooxolane-3-carbaldehyde
Uniqueness
4-Ethyl-5-oxooxolane-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a ketone functional group within the same molecule
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyl-5-oxooxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h3,5-6H,2,4H2,1H3 |
InChI Key |
VRYBCPBNYDECBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(COC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)




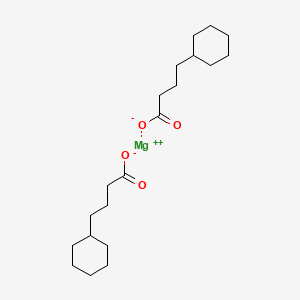
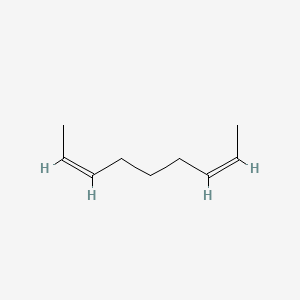
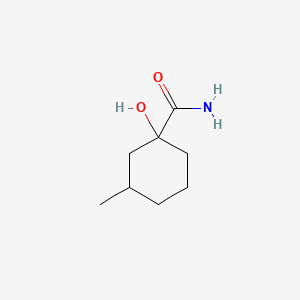
![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
